Claisen Rearrangement Diastereoselectivity: trans-6-Methyl-2-cyclohexenol vs. Unsubstituted 2-Cyclohexenol
The trans-6-methyl substituent fundamentally redirects the diastereochemical outcome of the propanoate Claisen rearrangement. With the unsubstituted 2-cyclohexenol, the ortho-amide protocol yields a 1:1 mixture of RS,SR and RR,SS diastereomers at 36% isolated yield [1]. In contrast, trans-6-methyl-2-cyclohexenol under ester-enolate conditions (THF, -78 °C, ClSi(t-Bu)Me₂, then Δ, H₂O⁺) produces an 80:20 diastereomeric ratio favoring the RS,SR isomer at 41% yield [1]. The 6-methyl group enforces a boat-like transition state that inverts the facial selectivity observed for the parent compound. The cis-6-methyl isomer yields negligible rearranged product under all five tested protocols (ester-enolate in THF, ester-enolate in 23% HMPA/THF, ortho-ester, ortho-amide, ynamine), confirming that both substitution position and relative stereochemistry are critical determinants of reactivity [1].
| Evidence Dimension | Claisen rearrangement diastereomeric ratio (RS,SR : RR,SS) and isolated yield |
|---|---|
| Target Compound Data | trans-6-Methyl-2-cyclohexenol: 80:20 dr, 41% yield (ester-enolate, THF); cis-6-Methyl-2-cyclohexenol: very low yields, no meaningful ratio obtainable |
| Comparator Or Baseline | 2-Cyclohexen-1-ol (parent): 1:1 dr, 36% yield (ortho-amide); 3-Me analog data not reported in this study |
| Quantified Difference | Diastereomeric ratio shifts from 1:1 (unsubstituted) to 80:20 (trans-6-Me); yield difference negligible (36% vs 41%), but cis-6-Me yield is near-zero (product formation essentially suppressed) |
| Conditions | Propanoate ester Claisen rearrangement; ester-enolate protocol: LDA, THF, -78 °C, ClSi(t-Bu)Me₂, Δ, H₂O⁺; ortho-amide protocol: l-ethoxy-l-(diethylamino)propene, refluxing xylene |
Why This Matters
Procurement of the correct stereoisomer (trans vs. cis, or stereochemically defined vs. racemic) directly determines whether a Claisen-based synthetic route produces usable quantities of product; the wrong stereoisomer yields no product, representing a 100% loss of material and effort.
- [1] Bartlett, P. A.; Pizzo, C. F. Evaluation of the Claisen Rearrangement of 2-Cyclohexenols for the Stereoselective Construction of a Terpene Synthon. J. Org. Chem. 1981, 46, 3896–3900. View Source
